molecular formula C₁₄H₂₆N₂O₅S₃ B1150620 D,L-Sulforaphane Boc-L-cysteine

D,L-Sulforaphane Boc-L-cysteine

Cat. No.: B1150620
M. Wt: 398.56
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Sulforaphane Boc-L-cysteine is a synthetic derivative of D,L-sulforaphane (SFN), a racemic mixture of the naturally occurring L-sulforaphane found in cruciferous vegetables like broccoli. SFN is renowned for its chemopreventive properties, primarily through modulation of oxidative stress pathways (e.g., Nrf2 activation) and inhibition of oncogenic signaling (e.g., STAT3) . The Boc-L-cysteine conjugate involves the addition of a tert-butoxycarbonyl (Boc) protective group to the amino acid cysteine, a modification designed to enhance stability and control reactivity during synthetic processes. This compound is part of a broader class of SFN metabolites and conjugates, including D,L-Sulforaphane-L-cysteine and D,L-Sulforaphane Glutathione, which are critical in detoxification and cellular antioxidant responses .

Properties

Molecular Formula

C₁₄H₂₆N₂O₅S₃

Molecular Weight

398.56

Origin of Product

United States

Preparation Methods

The synthesis of D,L-Sulforaphane Boc-L-cysteine typically involves multiple steps, including the protection of cysteine with a Boc (tert-butyloxycarbonyl) group and the subsequent attachment of the sulforaphane moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Groups Biological Role
D,L-Sulforaphane 1-Isothiocyanato-4-(methylsulfinyl)butane Isothiocyanate, sulfinyl Induces ROS-dependent apoptosis, inhibits STAT3, activates Nrf2 .
D,L-Sulforaphane-L-cysteine SFN conjugated to L-cysteine via thiol linkage Thioether bond Major metabolite; enhances detoxification via glutathione pathways .
D,L-Sulforaphane Glutathione SFN conjugated to glutathione (γ-glutamyl-cysteinyl-glycine) Tripeptide linkage Primary detoxification metabolite; activates Nrf2 and antioxidant enzymes .
D,L-Sulforaphane Boc-L-cysteine SFN conjugated to Boc-protected L-cysteine Boc-protected amine Synthetic derivative with improved stability; metabolic precursor .
N-Acetyl-L-cysteine (NAC) Conjugates SFN conjugated to NAC (e.g., D,L-Sulforaphane N-Acetyl-L-cysteine) Acetylated thiol Modulates ROS scavenging; reverses SFN-induced apoptosis in glioblastoma .

Mechanistic Comparisons

  • Antioxidant Pathways :

    • D,L-Sulforaphane : Directly activates Nrf2, leading to upregulation of phase II detoxification enzymes (e.g., HO-1, NQO1) .
    • D,L-Sulforaphane-L-cysteine : Acts as an intermediate in the mercapturic acid pathway, facilitating excretion while retaining partial Nrf2 activation .
    • D,L-Sulforaphane Glutathione : The primary intracellular conjugate; potentiates antioxidant defenses but may reduce SFN's direct pro-apoptotic effects .
  • Pro-Apoptotic and Anti-Cancer Activity: D,L-Sulforaphane: Induces ROS-dependent apoptosis in glioblastoma by inhibiting STAT3 phosphorylation and upregulating Bax/Bcl-2 ratios . Boc-L-cysteine Conjugate: Limited direct data, but structural analogs suggest prolonged half-life and targeted delivery compared to SFN . NAC Conjugates: Attenuate SFN-induced ROS accumulation, highlighting the dual role of thiol conjugates in modulating oxidative stress .

Pharmacokinetic and Stability Profiles

  • Bioavailability :
    • SFN rapidly crosses the blood-brain barrier, making it effective against glioblastoma .
    • Conjugates like D,L-Sulforaphane Glutathione exhibit reduced cellular uptake but longer plasma retention due to renal excretion pathways .
  • Stability :
    • The Boc group in this compound enhances resistance to enzymatic degradation compared to unprotected cysteine conjugates .

Research Findings and Clinical Relevance

  • D,L-Sulforaphane : Reduces glioblastoma cell viability (IC₅₀ ~20–40 µM) via STAT3 inhibition and caspase-3 activation .
  • D,L-Sulforaphane Glutathione : Shows potent Nrf2 activation in neuronal cells but weaker pro-apoptotic effects in cancer models .
  • NAC Conjugates : Demonstrated to reverse SFN-mediated apoptosis in vitro, suggesting context-dependent utility in cancer therapy .

Key Advantages and Limitations

  • Limitations: Limited in vivo data on efficacy compared to parent SFN or natural metabolites.
  • Natural Metabolites (e.g., Glutathione Conjugate) :
    • Advantages: Critical for systemic detoxification; well-characterized antioxidant roles.
    • Limitations: Reduced direct anticancer activity due to metabolic conversion.

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